molecular formula C20H17NO3 B5775852 N-(4-methoxyphenyl)-2-phenoxybenzamide CAS No. 349399-98-0

N-(4-methoxyphenyl)-2-phenoxybenzamide

Cat. No. B5775852
CAS RN: 349399-98-0
M. Wt: 319.4 g/mol
InChI Key: PKKHXWMQTBWZNA-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-2-phenoxybenzamide” is not well-studied. However, similar compounds have shown to act as potent and selective serotonin releasing agents .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxy-N-phenylbenzamide, indicates that it is harmful if swallowed . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

The future directions for “N-(4-methoxyphenyl)-2-phenoxybenzamide” could involve further studies on its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their therapeutic activity against certain types of cancer .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-23-16-13-11-15(12-14-16)21-20(22)18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKHXWMQTBWZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358076
Record name N-(4-methoxyphenyl)-2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxyphenyl)-2-phenoxybenzamide

CAS RN

349399-98-0
Record name N-(4-methoxyphenyl)-2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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